2-(2-Methylphenyl)-4-phenylthiazole
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Overview
Description
2-(2-Methylphenyl)-4-phenylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methyl group on the phenyl ring and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 2-bromoacetophenone and 2-methylbenzenethiol in the presence of a base such as potassium carbonate can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism by which 2-(2-Methylphenyl)-4-phenylthiazole exerts its effects varies depending on its application. In antimicrobial applications, it is believed to interfere with the synthesis of bacterial cell walls, leading to cell lysis. In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
4-Phenylthiazole: Similar structure but without the 2-methylphenyl substitution, leading to different chemical properties.
2-(2-Methylphenyl)thiazole: Similar but lacks the phenyl group at the 4-position, affecting its overall stability and reactivity.
Uniqueness
2-(2-Methylphenyl)-4-phenylthiazole is unique due to the presence of both a methyl group and a phenyl group, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-7-5-6-10-14(12)16-17-15(11-18-16)13-8-3-2-4-9-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNEJOKDCWVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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